

# mechanism of BUR1 in histone H3K36 methylation

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An In-depth Technical Guide on the Core Mechanism of **BUR1** in Histone H3K36 Methylation

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

The **Bur1** kinase, in complex with its cyclin Bur2, is a critical regulator of transcription elongation in Saccharomyces cerevisiae. Beyond its general role in facilitating the passage of RNA Polymerase II (Pol II), the **Bur1**-Bur2 complex is intricately linked to the co-transcriptional methylation of histone H3 on lysine 36 (H3K36). This modification, catalyzed by the methyltransferase Set2, is essential for maintaining transcriptional fidelity and genome stability. This document provides a comprehensive technical overview of the molecular mechanisms by which **Bur1** influences H3K36 methylation, details the key experimental evidence and protocols used to elucidate this pathway, and presents quantitative data and visual models to facilitate a deeper understanding. The primary mechanism involves **Bur1**-mediated phosphorylation of transcription elongation factors, including the Pol II C-terminal domain (CTD) and Spt5, which in turn promotes the recruitment and activity of the Set2 enzyme, ensuring that H3K36 trimethylation is tightly coupled with active transcription.

## Introduction to BUR1 and H3K36 Methylation

In eukaryotes, transcription occurs on a chromatin template that must be dynamically regulated. Post-translational modifications of histones are a key mechanism for this regulation. Methylation of histone H3 at lysine 36 (H3K36), particularly trimethylation (H3K36me3), is a



hallmark of actively transcribed gene bodies. This mark is associated with suppressing cryptic transcription, regulating mRNA splicing, and directing DNA repair.

The enzyme responsible for H3K36 methylation in yeast is Set2. The activity of Set2 is coupled to transcription elongation, as it directly binds to the C-terminal domain (CTD) of Rpb1, the largest subunit of RNA Polymerase II, when the CTD is phosphorylated on Serine 2 (Ser2-P).

The **Bur1**-Bur2 complex is a cyclin-dependent kinase (CDK) that functions as a core transcription elongation factor.[1][2] Genetic and biochemical studies have revealed that **Bur1** is essential for establishing the normal pattern of H3K36 methylation, specifically H3K36me3, across transcribed genes.[2][3]

## **The Core Signaling Pathway**

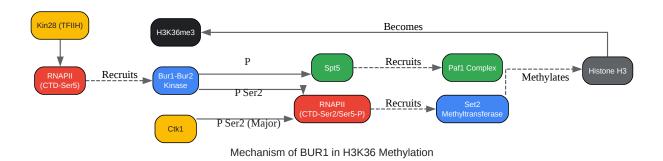
The influence of **Bur1** on H3K36 methylation is not direct but is mediated through a cascade of events centered on the Pol II elongation complex. The process begins with the phosphorylation of the Pol II CTD and other elongation factors, which creates a platform for the recruitment and activation of Set2.

- Recruitment and Activation of Bur1: The Bur1-Bur2 complex is recruited to the 5' ends of
  actively transcribing genes.[4] This recruitment is stimulated by the phosphorylation of the
  Pol II CTD on Serine 5 (Ser5-P) by the TFIIH-associated kinase, Kin28, during transcription
  initiation.
- Phosphorylation of Key Substrates: Once recruited, Bur1 phosphorylates multiple substrates within the elongation complex:
  - Rpb1 CTD: Bur1 contributes to the phosphorylation of Serine 2 of the CTD repeats, although the Ctk1 kinase is considered the major Ser2 kinase. This Ser2-P mark is a crucial binding site for the SRI domain of Set2.
  - Spt5: Bur1 phosphorylates the C-terminal region (CTR) of the elongation factor Spt5. This
    phosphorylation event is critical for the recruitment of the Polymerase-Associated Factor 1
    (Paf1) complex.
- Role of the Paf1 Complex: The recruited Paf1 complex also plays a role in promoting H3K36 trimethylation, acting as a molecular bridge or regulator within the elongation machinery.



- Set2 Recruitment and Activity: The combination of Ser2-P on the Pol II CTD and the presence of other elongation factors like Spt5 and the Paf1 complex creates an environment conducive to the stable recruitment and full activation of the Set2 methyltransferase.
- H3K36 Trimethylation: Activated Set2 then catalyzes the trimethylation of H3K36 on the underlying nucleosomes as the Pol II complex transcribes through the gene body.

The following diagram illustrates this signaling cascade.



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A diagram of the **BUR1** signaling pathway for H3K36me3.

## **Quantitative Data from Key Experiments**

The connection between **Bur1** and H3K36 methylation has been substantiated by quantitative analyses from genetic and biochemical experiments. The data consistently show a dramatic and specific reduction in H3K36 trimethylation upon loss of **Bur1**/Bur2 function.

Table 1: Effect of **bur1** and bur2 Mutations on Global Histone H3K36 Methylation Levels



Strain Genotype	H3K36 Monomethylati on (H3K36me1)	H3K36 Dimethylation (H3K36me2)	H3K36 Trimethylation (H3K36me3)	Data Source(s)
Wild-Type (WT)	Normal	Normal	Normal	_
bur1∆ or bur2∆	Normal / Unchanged	Normal / Unchanged	Significantly Reduced	
set2∆	Absent	Absent	Absent	_
rpb1 CTD truncation	Normal	Normal	Significantly Reduced	

Data are qualitative summaries from Western blot analyses.

Table 2: Genetic Interactions between **BUR1** and Transcription Elongation Factors



Double Mutant Combination	Phenotype	Interpretation	Data Source(s)
bur1Δ set2Δ	Suppression of bur1Δ growth defect	The lethality of bur1Δ is dependent on the methyltransferase activity of Set2.	
bur1Δ set1Δ	No suppression of growth defect	The genetic interaction is specific to Set2, not the H3K4 methylase Set1.	
bur1Δ dot1Δ	No suppression of growth defect	The genetic interaction is specific to Set2, not the H3K79 methylase Dot1.	
bur1-ts ctk1Δ	Synthetic lethality	Bur1 and Ctk1 have parallel or overlapping essential functions in elongation.	<u>.</u>
bur1-ts spt5-194	Synthetic lethality	Bur1 and Spt5 cooperate in an essential elongation pathway.	

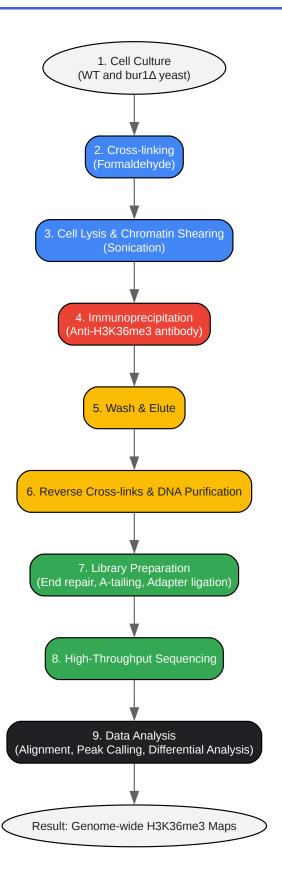
## **Detailed Experimental Protocols**

The following sections provide detailed methodologies for key experiments used to investigate the **Bur1**-H3K36me3 pathway.

## Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to map the genome-wide distribution of H3K36me3 and determine how it changes in a **bur1** mutant background.





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A workflow diagram for a ChIP-seq experiment.



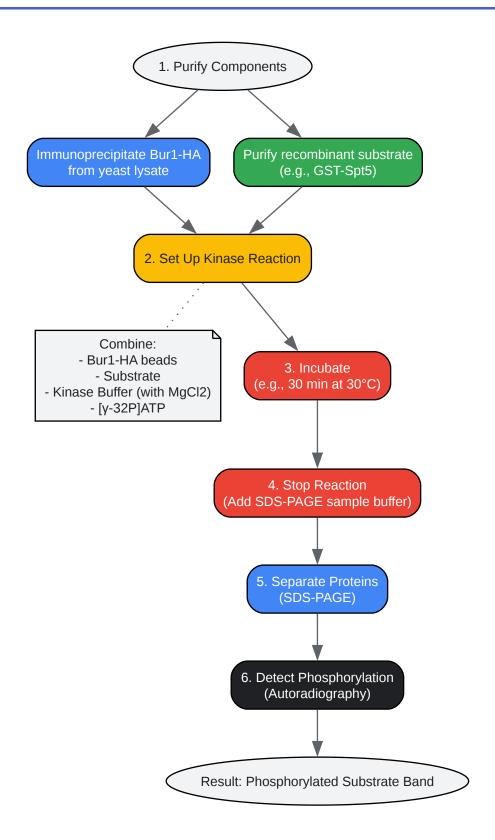
#### **Protocol Steps:**

- Cell Growth and Cross-linking: Grow wild-type and bur1∆ yeast strains to mid-log phase (OD600 ≈ 0.8). Add formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
- Chromatin Preparation: Harvest cells and wash them. Lyse cells mechanically with glass beads in lysis buffer. Isolate nuclei and sonicate the chromatin to generate fragments of 200-500 bp.
- Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate
  the cleared lysate overnight at 4°C with a specific antibody against H3K36me3 (e.g., Active
  Motif, cat#61101). A parallel sample with a non-specific IgG antibody should be run as a
  control.
- Immune Complex Capture and Washes: Add Protein A/G beads to capture the antibodychromatin complexes. Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specific binding.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with Proteinase K.
- DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
- Library Preparation and Sequencing: Prepare sequencing libraries from the ChIP DNA and input control DNA. This involves end-repair, A-tailing, ligation of sequencing adapters, and PCR amplification. Sequence the libraries on a high-throughput platform.
- Data Analysis: Align sequence reads to the yeast genome. Use peak-calling algorithms to identify regions enriched for H3K36me3. Compare the enrichment profiles between wild-type and bur1Δ strains to identify regions with differential methylation.

## **In Vitro Kinase Assay**

This protocol is designed to test the ability of the **Bur1**-Bur2 complex to directly phosphorylate a putative substrate, such as the Rpb1 CTD or Spt5.





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A workflow for an in vitro kinase assay.

**Protocol Steps:** 



#### · Preparation of Kinase and Substrate:

- Kinase: Immunoprecipitate epitope-tagged Bur1 (e.g., Bur1-HA) from yeast whole-cell
  extracts using anti-HA antibody coupled to protein A beads. Wash the beads extensively to
  remove non-specifically bound proteins.
- Substrate: Express and purify a recombinant substrate protein (e.g., GST-tagged Spt5 C-terminal region) from E. coli.

#### Kinase Reaction:

- In a microfuge tube, combine the Bur1-HA beads, the purified substrate (~1-2 μg), and kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
- o Initiate the reaction by adding [ $\gamma$ -32P]ATP to a final concentration of ~10 μCi per reaction. Include a non-radioactive ATP chase if desired.
- As a negative control, run a parallel reaction with beads from a non-tagged strain or with a kinase-dead **Bur1** mutant.
- Incubation and Termination: Incubate the reaction mixture at 30°C for 30 minutes. Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.

#### Analysis:

- Separate the reaction products by SDS-PAGE.
- Stain the gel with Coomassie Blue to visualize the total protein, ensuring the substrate was present.
- Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of <sup>32</sup>P into the substrate and for **Bur1** autophosphorylation.

## Quantitative Mass Spectrometry of Histone Modifications

### Foundational & Exploratory





This approach provides a highly accurate and unbiased quantification of the relative abundance of different histone PTMs.

- Histone Extraction: Grow large-scale cultures of wild-type and bur1Δ yeast. Isolate nuclei and perform an acid extraction (e.g., with sulfuric acid) to purify bulk histones.
- Protein Digestion: Derivatize the histones with propionic anhydride to block unmodified lysine residues. This ensures that trypsin will only cleave at arginine residues, generating larger, more informative peptides. Digest the derivatized histones with trypsin.
- LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography (LC) coupled directly to a high-resolution mass spectrometer (MS). The mass spectrometer will perform data-dependent acquisition, where it measures the mass-tocharge ratio of the peptides (MS1 scan) and then selects the most abundant peptides for fragmentation to determine their sequence and modification sites (MS/MS scan).
- Data Analysis: Analyze the MS data using specialized software. Identify peptides
  corresponding to the H3 N-terminal tail (which contains K36). Quantify the relative
  abundance of the unmodified, monomethylated, dimethylated, and trimethylated forms of the
  K36-containing peptide by measuring the area under the curve of their respective MS1
  peaks. Compare these ratios between the wild-type and bur1Δ samples.

## Implications for Research and Drug Development

Understanding the **Bur1**-Set2 axis has significant implications:

- Fundamental Biology: It provides a clear model for how transcription machinery communicates with the chromatin template to ensure epigenetic marks are placed correctly during gene expression. This coupling is fundamental to preventing aberrant transcription that can lead to genome instability.
- Drug Development: The human homolog of Bur1 is CDK9 (as part of P-TEFb), and the homolog of Set2 is SETD2. Both are implicated in various cancers. SETD2 is a tumor suppressor, and its inactivation is common in renal cell carcinoma. Inhibitors of CDK9 are currently in clinical development. Understanding the detailed molecular interactions in the yeast model system can provide insights into the downstream consequences of CDK9 inhibition on chromatin structure and potentially reveal new therapeutic strategies or patient



stratification biomarkers. Disrupting the kinase-dependent regulation of histone methylation could be a novel avenue for therapeutic intervention.

### Conclusion

The **Bur1** kinase complex is a central player in the co-transcriptional regulation of histone H3K36 trimethylation. Through its kinase activity on key components of the RNA Polymerase II elongation complex, **Bur1** orchestrates a series of events that ensure the histone methyltransferase Set2 is recruited and activated in synchrony with active transcription. This intricate mechanism highlights the tight coupling between the transcriptional machinery and the epigenome, which is crucial for maintaining cellular homeostasis and genome integrity. The experimental frameworks detailed herein provide a robust toolkit for further dissecting this and other pathways that link signaling, transcription, and chromatin modification.

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